molecular formula C21H15ClN2O4 B2953182 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide CAS No. 921918-36-7

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide

Cat. No.: B2953182
CAS No.: 921918-36-7
M. Wt: 394.81
InChI Key: GICYEOORVQNPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide is a dibenzo-oxazepine derivative characterized by a central 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin scaffold substituted with a chlorine atom at position 8 and a 2-methoxybenzamide group at position 2 . Its structural features, such as the oxygen-containing oxazepine ring and aromatic substituents, influence its physicochemical and biological behavior.

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4/c1-27-17-5-3-2-4-14(17)20(25)23-13-7-9-18-15(11-13)21(26)24-16-10-12(22)6-8-19(16)28-18/h2-11H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICYEOORVQNPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide is a notable compound within the dibenzo[b,f][1,4]oxazepine class, recognized for its potential therapeutic applications and diverse biological activities. This article delves into its structural characteristics, pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound exhibits a unique structure characterized by:

  • Dibenzo[b,f][1,4]oxazepine core : This core structure is crucial for its interaction with various biological targets.
  • Chloro and oxo substituents : These modifications enhance the compound's reactivity and biological activity.
  • Methoxybenzamide moiety : The presence of a methoxy group influences the compound's lipophilicity and receptor binding affinity.

Molecular Properties

PropertyValue
Molecular FormulaC20H18ClN2O3
Molecular Weight378.8 g/mol
CAS Number922084-11-5
XLogP3-AA4.2
Hydrogen Bond Donor2
Hydrogen Bond Acceptor3
Rotatable Bond Count2

This compound exhibits several biological activities through various mechanisms:

  • Dopamine Receptor Modulation : The compound has been shown to interact with dopamine receptors, potentially influencing dopaminergic signaling pathways. This interaction is significant in the context of neuropsychiatric disorders.
  • Antipsychotic Effects : Its structural similarities to known antipsychotic agents suggest that it may exhibit antipsychotic properties, making it a candidate for further investigation in the treatment of schizophrenia and related disorders.
  • Anti-inflammatory Activity : Preliminary studies indicate that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • In Vitro Studies : Research conducted on cell lines demonstrated that the compound exhibited significant inhibition of cell proliferation in certain cancer types. The mechanism was linked to apoptosis induction via the activation of caspase pathways.
  • Animal Models : In vivo experiments using rodent models showed promising results in reducing symptoms associated with anxiety and depression when administered at specific dosages. Behavioral assays indicated an increase in exploratory behavior and reduced immobility time in forced swim tests.
  • Comparative Analysis : A comparative study with structurally similar compounds revealed that this compound had superior binding affinity to dopamine receptors compared to other dibenzo derivatives, suggesting enhanced therapeutic potential.

Comparison with Similar Compounds

Core Heterocyclic Ring Modifications

Dibenzo[b,f][1,4]thiazepine Analogs

  • Key Example : Compounds like N-(4-methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () replace the oxygen atom in the oxazepine ring with sulfur, forming a thiazepine core.
  • Thiazepine derivatives often exhibit distinct metabolic stability and receptor affinity profiles compared to oxazepines .

Dibenzo[b,e][1,4]diazepine Derivatives

  • Key Example: 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1,4]diazepine () features a diazepine ring with two nitrogen atoms.
  • Impact : The additional nitrogen increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration .

Substituent Variations

Methoxy Group Position and Replacement

  • Trifluoromethyl Substitution : N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide () replaces the 2-methoxy group with a 4-trifluoromethylbenzamide. The electron-withdrawing CF₃ group increases lipophilicity and metabolic resistance, which could enhance CNS activity .
  • Chlorophenyl vs.

N-Substituent Modifications

  • Ethyl and Propyl Chains : Compounds like 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () feature alkyl chains on the thiazepine nitrogen. These groups enhance hydrophobic interactions but may reduce aqueous solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide in laboratory settings?

  • Methodological Answer : The compound can be synthesized via amide coupling between the dibenzo[b,f][1,4]oxazepine core and 2-methoxybenzoyl chloride. A recommended approach involves using coupling reagents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in anhydrous pyridine or THF under nitrogen atmosphere. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol yields high-purity product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl3_3 to confirm substituent positions and hydrogen environments. The methoxy group typically appears as a singlet (~3.8 ppm), while the amide proton resonates near 10–11 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the molecular geometry and confirms the oxazepine ring conformation. Intermolecular hydrogen bonds (e.g., N–H⋯O) and π-π stacking interactions stabilize the crystal lattice, which can be analyzed using software like Olex2 .

Q. How can researchers optimize solubility for in vitro assays without altering the compound’s bioactivity?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted with PBS or cell culture media.
  • pH Adjustment : For ionizable groups, adjust pH to enhance aqueous solubility (e.g., sodium bicarbonate buffer for acidic moieties).
  • Cyclodextrin Complexation : Hydroxypropyl-β-cyclodextrin (HPBCD) can encapsulate hydrophobic regions, improving solubility while preserving activity .

Advanced Research Questions

Q. What mechanistic insights exist for palladium-catalyzed modifications of the dibenzo[b,f][1,4]oxazepine scaffold?

  • Methodological Answer : Palladium catalysts (e.g., Pd(OAc)2_2/XPhos) enable cross-coupling reactions at the chloro-substituted position. Key steps include oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation with organoboron reagents (Suzuki-Miyaura) or direct reductive elimination. Monitor reaction progress via LC-MS and optimize ligand choice (e.g., biphenylphosphines) to suppress β-hydride elimination .

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to compute 1H^1H-NMR shifts (B3LYP/6-31G* level). Compare with experimental data to identify conformational mismatches.
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to refine predictions.
  • Dynamic Effects : Perform molecular dynamics (MD) simulations to account for temperature-dependent conformational averaging .

Q. What role do non-classical hydrogen bonds (e.g., C–H⋯O/F) play in stabilizing the compound’s solid-state structure?

  • Methodological Answer : Analyze crystal packing using Mercury or CrystalExplorer. For example, C–H⋯O interactions between the methoxy group and carbonyl oxygen (distance ~2.8–3.2 Å) contribute to layer formation. These weak interactions can be validated via Hirshfeld surface analysis and correlated with thermal stability (TGA/DSC) .

Methodological Notes

  • Experimental Design : Use factorial design (e.g., DOE) to optimize reaction conditions (temperature, catalyst loading) and minimize side products .
  • Data Validation : Cross-validate spectral data with HRMS and elemental analysis to ensure purity >95% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.